

Sodium 3-methyl-2-oxobutanoate-13C4,d4 CAS number and molecular weight.

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Compound of Interest

Sodium 3-methyl-2-oxobutanoate13C4,d4

Cat. No.:

B12059494

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In-Depth Technical Guide: Sodium 3-methyl-2-oxobutanoate-13C4,d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate- 13 C₄,d₄ is a stable isotope-labeled derivative of α -ketoisovaleric acid, an endogenous metabolite. This isotopically labeled compound is a crucial tool in metabolic research, particularly in studies involving branched-chain amino acid (BCAA) metabolism. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of 3-methyl-2-oxobutanoate and related metabolites in biological samples using mass spectrometry-based techniques. This guide provides a comprehensive overview of its properties, its role in metabolic pathways, and detailed methodologies for its application in research.

Core Compound Data

A summary of the key quantitative data for Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is presented below.



Property	Value
CAS Number	1185115-88-1
Molecular Formula	C¹³C₄H₃D₄NaO₃
Molecular Weight	146.09 g/mol

Role in Metabolic Pathways

Sodium 3-methyl-2-oxobutanoate is the sodium salt of 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), a key intermediate in the catabolism of the essential amino acid valine. The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a fundamental metabolic process. Dysregulation of this pathway has been implicated in various metabolic disorders, including insulin resistance and maple syrup urine disease.

The initial steps of BCAA catabolism are shared, beginning with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α -keto acid dehydrogenase (BCKDH) complex.

Below is a diagram illustrating the central role of 3-methyl-2-oxobutanoate in the valine catabolic pathway.



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Caption: Simplified Valine Catabolism Pathway.

Experimental Protocols

The primary application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 3-methyl-2-oxobutanoate in biological matrices such as plasma, urine, and cell culture media. Below is a detailed, representative methodology for such an experiment.



Objective:

To quantify the concentration of 3-methyl-2-oxobutanoate in human plasma using LC-MS/MS with Sodium 3-methyl-2-oxobutanoate-13C4,d4 as an internal standard.

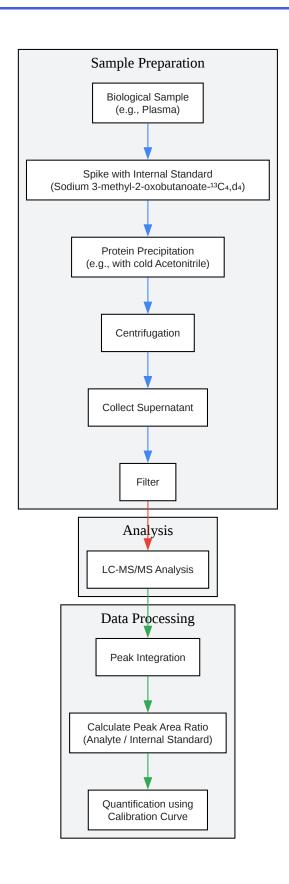
Materials and Reagents:

- Human plasma samples
- Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (Internal Standard, IS)
- Unlabeled Sodium 3-methyl-2-oxobutanoate (Calibration Standard)
- · Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- · Water, ultrapure
- · Microcentrifuge tubes
- Syringe filters (0.22 μm)
- LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Workflow

The general workflow for a targeted metabolomics experiment using a stable isotope-labeled internal standard is depicted below.





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Caption: Metabolite Quantification Workflow.



Step-by-Step Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of the unlabeled Sodium 3-methyl-2-oxobutanoate in ultrapure water.
 - Prepare a 1 mg/mL stock solution of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (IS) in ultrapure water.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Perform serial dilutions of the unlabeled stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve ranging from the expected physiological concentrations (e.g., 1 μM to 100 μM).
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - \circ To 100 μL of each plasma sample, calibration standard, and QC, add 10 μL of the IS working solution (e.g., 10 μg/mL).
 - Add 400 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Incubate at -20°C for 20 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - \circ Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).



- Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: A reversed-phase C18 column suitable for polar analytes.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to resolve the analyte from matrix interferences.
 - Flow Rate: e.g., 0.4 mL/min.
 - Injection Volume: 5-10 μL.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Multiple Reaction Monitoring (MRM) transitions:
 - 3-methyl-2-oxobutanoate: Precursor ion (m/z) -> Product ion (m/z)
 - 3-methyl-2-oxobutanoate-¹³C₄,d₄ (IS): Precursor ion (m/z) -> Product ion (m/z)
 - Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.



 Determine the concentration of 3-methyl-2-oxobutanoate in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables robust and reliable quantification of a key metabolite in the branched-chain amino acid pathway, thereby facilitating a deeper understanding of metabolic regulation in health and disease. The methodologies outlined in this guide provide a framework for the effective application of this valuable research compound.

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